(2-Amino-4-(pentafluorosulfanyl)phenyl)acetonitrile
Overview
Description
Scientific Research Applications
Anticancer Activity
- A study focused on the synthesis of 2,4-diamino-1,3,5-triazine derivatives, including compounds related to (2-Amino-4-(pentafluorosulfanyl)phenyl)acetonitrile, demonstrated notable anticancer activity against melanoma MALME-3 M cell lines. This suggests potential applications in developing new anticancer agents (Sa̧czewski, Bednarski, Bułakowska, & Grunert, 2006).
Stable Hemiaminals Synthesis
- Research on reactions between 4-amino-1,2,4-triazole and nitro-substituted benzaldehydes, which are structurally related to (2-Amino-4-(pentafluorosulfanyl)phenyl)acetonitrile, resulted in the production of stable hemiaminals. These findings are significant in the study of hemiaminals and their potential applications (Barys, Ciunik, Drabent, & Kwiecień, 2010).
Biochemical Reactions
- A kinetic study of the reactions involving primary aliphatic amines and metal carbene complexes in acetonitrile has been conducted. Such studies help in understanding the biochemical reactions and properties of related compounds (Bernasconi & Stronach, 1993).
Biocatalysis and Enantiomerically Pure Amino Acids Production
- The use of Pseudomonas aeruginosa as a biocatalyst for the transformation of 2-phenyl-2-amino-acetonitrile into D-phenylglycine was studied. This research is relevant for the production of enantiomerically pure non-proteinogenic amino acids, demonstrating the potential biocatalytic applications of related compounds (Alonso, Oestreicher, & Antunes, 2008).
Environmental Impact and Biotransformation
- A study on the biotransformation of compounds bearing the pentafluorosulfanyl functional group by various microorganisms highlights the environmental impact and degradation pathways of these substances, which is crucial for understanding the ecological effects of such chemicals (Kavanagh, Winn, Nic Gabhann, O’Connor, Beier, & Murphy, 2013).
Fluorimetric Chemosensors for Ion Recognition
- Novel fluorescent imidazolyl-phenylalanines, structurally related to (2-Amino-4-(pentafluorosulfanyl)phenyl)acetonitrile, have been synthesized and evaluated as amino acid-based fluorimetric chemosensors. This study contributes to the development of novel chemosensory materials for ion detection (Esteves, Raposo, & Costa, 2016).
properties
IUPAC Name |
2-[2-amino-4-(pentafluoro-λ6-sulfanyl)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F5N2S/c9-16(10,11,12,13)7-2-1-6(3-4-14)8(15)5-7/h1-2,5H,3,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRCHQXBVCQWHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)N)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F5N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101194693 | |
Record name | (OC-6-21)-[3-Amino-4-(cyanomethyl)phenyl]pentafluorosulfur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101194693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-4-(pentafluorosulfanyl)phenyl)acetonitrile | |
CAS RN |
1379811-96-7 | |
Record name | (OC-6-21)-[3-Amino-4-(cyanomethyl)phenyl]pentafluorosulfur | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (OC-6-21)-[3-Amino-4-(cyanomethyl)phenyl]pentafluorosulfur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101194693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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